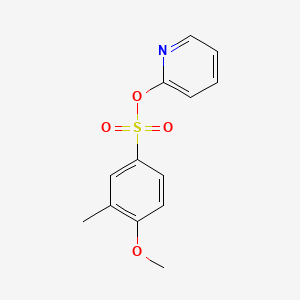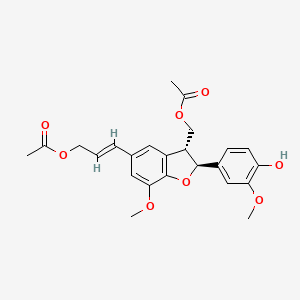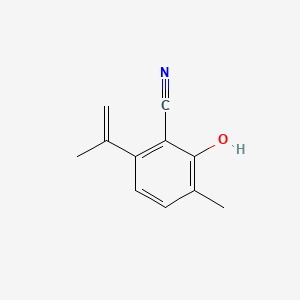
{4-(4-Chlorophenyl)Phenylmethyl}-1-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-(4-Chlorophenyl)Phenylmethyl}-1- is a chemical compound known for its significant role in pharmaceutical and medicinal chemistry. It is a derivative of piperazine and is often associated with antihistamine properties. This compound is structurally related to several antihistamines and anxiolytics, making it a subject of interest in various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {4-(4-Chlorophenyl)Phenylmethyl}-1- typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a solvent like toluene or dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of {4-(4-Chlorophenyl)Phenylmethyl}-1- follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound .
Types of Reactions:
Oxidation: {4-(4-Chlorophenyl)Phenylmethyl}-1- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: {4-(4-Chlorophenyl)Phenylmethyl}-1- is used as a reference standard in analytical chemistry for the development and validation of analytical methods. It is also employed in the synthesis of various derivatives for structure-activity relationship (SAR) studies .
Biology and Medicine: The compound is studied for its antihistamine and anxiolytic properties. It is a key intermediate in the synthesis of drugs like cetirizine and hydroxyzine, which are used to treat allergies and anxiety disorders .
Industry: In the pharmaceutical industry, {4-(4-Chlorophenyl)Phenylmethyl}-1- is used in the production of active pharmaceutical ingredients (APIs) and as an impurity standard for quality control purposes .
Wirkmechanismus
{4-(4-Chlorophenyl)Phenylmethyl}-1- exerts its effects primarily by acting as an antagonist at histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic symptoms. The compound also interacts with other neurotransmitter receptors, contributing to its anxiolytic effects .
Molecular Targets and Pathways:
Histamine H1 Receptors: Inhibition of histamine binding reduces allergic responses.
Neurotransmitter Receptors: Interaction with serotonin and dopamine receptors contributes to its anxiolytic properties.
Vergleich Mit ähnlichen Verbindungen
Cetirizine: A second-generation antihistamine derived from {4-(4-Chlorophenyl)Phenylmethyl}-1-.
Hydroxyzine: An antihistamine and anxiolytic with a similar structure.
Meclizine: Used to treat motion sickness and vertigo, structurally related to {4-(4-Chlorophenyl)Phenylmethyl}-1-.
Uniqueness: {4-(4-Chlorophenyl)Phenylmethyl}-1- is unique due to its dual role as an antihistamine and anxiolytic. Its structural versatility allows for the synthesis of various derivatives with enhanced pharmacological properties .
Eigenschaften
CAS-Nummer |
132800-11-4 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
0 |
Synonyme |
{4-(4-Chlorophenyl)Phenylmethyl}-1- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







